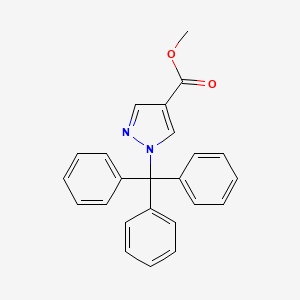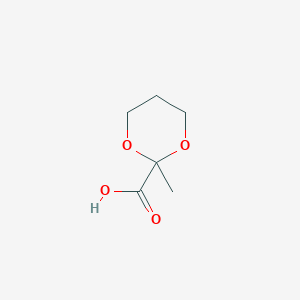![molecular formula C16H20N4O2 B13873368 [4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone CAS No. 1224433-87-7](/img/structure/B13873368.png)
[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves hydroxymethylation reactions using formaldehyde in a basic medium.
Formation of the Triazole Ring: This can be synthesized through cycloaddition reactions involving azides and alkynes under copper-catalyzed conditions.
Coupling of the Pyrrolidine and Triazole Rings: This step typically involves the use of coupling reagents such as EDCI or DCC to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triazole and phenyl groups can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery .
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets .
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in material science .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The pyrrolidine ring can interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Indole Derivatives: These compounds have a bicyclic structure with a nitrogen atom and are known for their diverse biological activities.
Uniqueness
The uniqueness of [4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone lies in its combination of a pyrrolidine ring, a triazole ring, and a phenyl group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1224433-87-7 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H20N4O2/c1-11-3-4-15(20-17-5-6-18-20)14(7-11)16(22)19-9-13(10-21)8-12(19)2/h3-7,12-13,21H,8-10H2,1-2H3 |
InChI Key |
GLBAQSNCPJSVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)

![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)


![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)


![Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)


